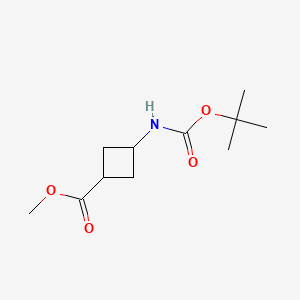

Methyl cis-3-(boc-amino)cyclobutanecarboxylate

Description

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate (CAS: 142733-63-9) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a methyl ester at the carboxylate position. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.3 g/mol and a purity of 97% . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry. The cyclobutane ring introduces conformational rigidity, making this compound valuable for studying structure-activity relationships in drug design .

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEVCFPGOOEUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142733-63-9, 1101173-77-6 | |

| Record name | Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cis-3-(boc-amino)cyclobutanecarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amine under suitable conditions to form the desired product . The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-3-(boc-amino)cyclobutanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate has the molecular formula and a molecular weight of 229.27 g/mol. The presence of a cyclobutane ring and a tert-butoxycarbonyl (Boc) protecting group enhances its stability and provides unique reactivity characteristics, making it valuable in synthetic chemistry.

Building Block for Synthesis

This compound serves as an essential building block in the synthesis of complex organic molecules. Its structure allows for the introduction of functional groups through various chemical reactions, including:

- Esterification : The compound can be converted into different esters, facilitating the synthesis of various derivatives.

- Amine Deprotection : The Boc group can be selectively removed under acidic conditions, allowing for the generation of free amines that can participate in further reactions.

Case Study: Synthesis of Peptide Derivatives

In a study focused on peptide synthesis, researchers utilized this compound as an intermediate to create peptide-based therapeutics. The Boc-protected amino group allowed for controlled coupling reactions with other amino acids, ultimately leading to the formation of bioactive peptides .

Enzyme-Substrate Interactions

The compound has been employed in studies investigating enzyme-substrate interactions. Its ability to mimic natural substrates makes it suitable for examining the catalytic mechanisms of enzymes involved in amino acid metabolism.

- Example : Research demonstrated that this compound could act as a substrate for specific proteases, influencing their activity and stability .

Protein Modifications

The structural characteristics of this compound also facilitate its use in protein modification studies. By providing a reactive amine after deprotection, it can be used to label or modify proteins, which is crucial for understanding protein function and interactions.

Drug Development

This compound is under investigation for its potential role in drug development, especially in the design of peptide-based therapeutics aimed at treating various diseases.

- Research Insights : Studies have shown that derivatives synthesized from this compound exhibit promising biological activities, including antimicrobial and anticancer properties .

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it an attractive candidate for large-scale synthesis processes.

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; esterification reactions |

| Biological Research | Study of enzyme-substrate interactions; protein modifications |

| Medicinal Chemistry | Development of peptide-based therapeutics; potential drug candidates |

| Industrial Production | Used in fine chemical production; scalable synthesis processes |

Mechanism of Action

The mechanism of action of methyl cis-3-(boc-amino)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization and modification of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Carboxylates with Varied Substituents

Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate (JS-3293)

- Structure: Contains a methoxy group at the 1-position in addition to the Boc-amino group.

- Molecular Formula: C₁₃H₂₃NO₅; MW: 273.3 g/mol.

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate

- Structure : Features 3,3-difluoro substituents on the cyclobutane ring and an isopropyl ester .

- Molecular Formula: C₁₃H₂₁F₂NO₄; MW: 293.3 g/mol.

- Key Difference : The fluorine atoms enhance electronegativity and metabolic stability, while the isopropyl ester improves lipophilicity compared to the methyl ester .

Methyl cis-3-(boc-amino)-2,2-dimethylcyclobutanecarboxylate (QJ-5927)

Cyclobutane vs. Cyclopentane Analogs

Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7)

- Structure: Cyclopentane ring with an unprotected amino group.

- Molecular Formula: C₇H₁₃NO₂; MW: 143.18 g/mol.

- Key Difference : The larger cyclopentane ring reduces ring strain compared to cyclobutane, leading to different conformational dynamics and reactivity. The absence of a Boc group makes this compound more reactive but less stable under acidic conditions .

Methyl cis-2-(Boc-amino)cyclohexane-1-carboxylate (HC-4448)

- Structure: Cyclohexane ring with Boc-amino and methyl ester groups.

- Molecular Formula: C₁₃H₂₃NO₄; MW: 257.3 g/mol.

- Key Difference : The cyclohexane ring’s increased flexibility and chair conformations contrast with the planar rigidity of cyclobutane, impacting binding affinity in biological systems .

Substituent Effects on Physicochemical Properties

Research Implications

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate’s rigidity and stability make it a preferred intermediate in drug discovery, particularly for protease inhibitors and kinase modulators. Its analogs with fluorine or methoxy groups (e.g., JS-3293) are being explored for improved bioavailability and target selectivity .

Biological Activity

Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a compound of growing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a cyclobutane ring and a tert-butyloxycarbonyl (Boc) protected amino group, make it a versatile building block for various biological applications. This article explores the biological activity of this compound, detailing its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{17}N_{1}O_{3} and a molecular weight of 229.27 g/mol. The structural configuration includes:

- Cyclobutane Ring : Contributes to the compound's conformational rigidity.

- Boc Group : Protects the amino group during synthesis, enhancing stability and selectivity in reactions.

Synthesis

The synthesis of this compound typically involves:

- Reaction of Cyclobutanecarboxylic Acid with Boc-Cl : This reaction is conducted in the presence of a base such as triethylamine to yield the Boc-protected acid.

- Esterification with Methanol : The Boc-protected cyclobutanecarboxylic acid is then esterified to form the final product.

This synthetic route allows for high yields and purity, making it suitable for further applications in drug development and organic synthesis .

Enzyme-Substrate Interactions

This compound has been investigated for its role in enzyme-substrate interactions. The compound's ability to form stable complexes with various proteins and enzymes allows it to modulate their activity effectively. This property is particularly valuable in studying enzyme mechanisms and protein-ligand interactions .

Potential Applications in Drug Development

The compound is being explored for its potential applications in drug development, particularly in synthesizing peptide-based therapeutics. Its structural features enable the creation of cyclic peptides and peptidomimetics that can mimic natural bioactive molecules. These conformationally constrained structures may lead to new drugs with improved potency and selectivity .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Peptide Synthesis : Research has shown that this compound serves as an effective building block for cyclic peptides, which are known for their enhanced biological activity compared to linear peptides .

- Protein Modifications : The Boc-protected amino group allows selective modifications that can enhance the stability and activity of peptide therapeutics .

- Enzyme Inhibition Studies : Preliminary findings suggest that derivatives of this compound may act as inhibitors for specific enzymes involved in disease pathways, although further research is needed to confirm these effects .

The mechanism by which this compound exerts its biological effects involves:

- Formation of Stable Complexes : The compound interacts with target proteins, altering their conformation and activity.

- Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, it can enhance or inhibit their function depending on the context .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(Cbz-amino)cyclobutanecarboxylate | Cbz protecting group | Similar enzyme interactions |

| Methyl 3-(benzyloxy)cyclobutanecarboxylate | Lacks amino group | Reduced biological activity |

This compound stands out due to its unique combination of structural properties that confer distinct chemical and biological activities compared to similar compounds .

Q & A

Q. What are the standard synthetic routes for Methyl cis-3-(Boc-amino)cyclobutanecarboxylate?

The synthesis typically involves Boc-protection of the amino group followed by esterification. For example:

- Step 1 : Boc-protection of the cyclobutane amino precursor using diisopropylethylamine (DIPEA) and tert-butoxycarbonyl (Boc) reagents in solvents like tetrahydrofuran (THF) .

- Step 2 : Methyl esterification via sodium hydride (NaH) and methyl iodide in dimethylformamide (DMF) at 0°C to room temperature .

- Purification : Silica gel chromatography (hexane/ethyl acetate) or reverse-phase C18 column chromatography (acetonitrile/water) .

Q. Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | DIPEA, Boc reagent, THF, 60°C | ~80% | |

| Esterification | NaH, CH₃I, DMF, 0°C to RT | 100% (reported) |

Q. How is the structure of this compound confirmed?

Structural confirmation relies on:

- NMR Spectroscopy :

- LCMS/HPLC : Molecular ion peaks (e.g., m/z 266.3 [M+Na]⁺) and retention times (e.g., 0.92 minutes under SQD-AA05 conditions) validate purity .

- X-ray Crystallography : Resolves stereochemistry (cis vs. trans) in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Catalyst Selection : Use of phase-transfer catalysts (e.g., DIPEA) improves Boc-deprotection efficiency .

- Temperature Control : Maintaining 0°C during esterification minimizes side reactions (e.g., over-alkylation) .

- Purification : Reverse-phase chromatography (acetonitrile/water gradients) effectively isolates polar by-products .

Case Study : Substituting THF with DMF increased Boc-protection yield from 70% to 85% due to better solubility of intermediates .

Q. What strategies resolve stereochemical challenges during synthesis?

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,3R)-cyclobutane derivatives) ensures cis-configuration .

- Stereoselective Conditions : Low-temperature reactions (<10°C) favor cis-isomer formation by reducing thermal randomization .

- Analytical Validation : Comparative ¹H-NMR coupling constants (e.g., J = 6–8 Hz for cis vs. J > 10 Hz for trans) confirm stereochemistry .

Q. How to address discrepancies in reported biological activities of similar Boc-protected cyclobutane derivatives?

- Structural Comparisons : Analyze substituent effects (e.g., trifluoromethyl vs. methyl groups) on target binding using molecular docking .

- Assay Conditions : Standardize biological assays (e.g., IC₅₀ measurements) to control variables like pH and solvent composition .

Example : A derivative with a 2,2-dimethylcyclobutane core showed 10× higher enzyme inhibition than non-methylated analogs due to reduced steric hindrance .

Q. What role does the Boc group play in stability and reactivity?

- Stability : The Boc group protects the amine from oxidation and nucleophilic attack during synthesis .

- Deprotection : Acidic conditions (e.g., HCl in dioxane) cleanly remove Boc without degrading the cyclobutane ring .

- Reactivity : Boc deprotection regenerates the free amine for subsequent coupling (e.g., peptide bond formation) .

Data : Boc-deprotection kinetics vary with solvent—50% faster in dichloromethane vs. THF due to improved protonation .

Data Contradiction Analysis

Q. Conflicting reports on cyclobutane ring strain affecting reaction rates—how to reconcile?

- Computational Modeling : Density Functional Theory (DFT) calculations show ring strain lowers activation energy for nucleophilic substitutions .

- Experimental Validation : Kinetic studies under identical conditions (e.g., 25°C in DMF) isolate steric vs. electronic effects .

Resolution : Strain-induced reactivity is context-dependent; steric hindrance from 2,2-dimethyl groups can offset strain benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.